ethyl 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a benzene ring substituted with a chloro and hydroxy group, and an ethyl ester functional group. It is often studied for its potential biological activities and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate typically involves a Schiff base formation reaction. This process includes the condensation of 5-chloro-2-hydroxybenzaldehyde with ethyl 4-aminobenzoate under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed to facilitate the formation of the Schiff base.
Reaction Scheme:
- Dissolve 5-chloro-2-hydroxybenzaldehyde and ethyl 4-aminobenzoate in ethanol.
- Add a catalytic amount of acetic acid.
- Reflux the mixture for several hours.
- Cool the reaction mixture and filter the precipitate.
- Wash the precipitate with cold ethanol and dry it under vacuum.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of ethyl 4-{[(1E)-(5-chloro-2-oxophenyl)methylene]amino}benzoate.
Reduction: Formation of ethyl 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylamino}benzoate.
Substitution: Formation of ethyl 4-{[(1E)-(5-amino-2-hydroxyphenyl)methylene]amino}benzoate.
Scientific Research Applications
Ethyl 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Studied for its potential antimicrobial and antioxidant activities.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of ethyl 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate involves its interaction with various molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and enzyme activities. Its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes and inhibit essential enzymes.
Comparison with Similar Compounds
Ethyl 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate can be compared with similar compounds such as:
Ethyl 4-{[(1E)-(2-hydroxyphenyl)methylene]amino}benzoate: Lacks the chloro substituent, which may affect its biological activity and chemical reactivity.
Ethyl 4-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzoate: Contains a bromo group instead of a chloro group, potentially altering its reactivity and applications.
Ethyl 4-{[(1E)-(5-methyl-2-hydroxyphenyl)methylene]amino}benzoate: The presence of a methyl group can influence the compound’s steric and electronic properties.
These comparisons highlight the unique features of this compound, such as its specific substituents that contribute to its distinct chemical and biological properties.
Biological Activity
Ethyl 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate, often referred to as a Schiff base derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound's structure, characterized by the presence of a chloro-substituted phenyl ring and an ethyl ester group, suggests potential interactions with various biological targets. This article aims to provide a detailed overview of the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C17H18ClN2O3 with a molecular weight of approximately 334.79 g/mol. Its structural features include:
- Ethyl ester group : Contributes to solubility and potential bioactivity.
- Chloro-substituted phenyl ring : Enhances lipophilicity and may influence biological interactions.
- Methyleneamino linkage : Suggests potential for nucleophilic attack in biochemical reactions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of Schiff base compounds, including derivatives similar to this compound. The compound exhibits significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 62.5 μg/mL | |
Escherichia coli | 125 μg/mL | |
Klebsiella pneumoniae | 15.6 μg/mL | |
Candida albicans | 50.0 μg/mL |
The proposed mechanism of action for this compound involves:
- Inhibition of Protein Synthesis : The compound may interfere with ribosomal function, leading to decreased protein production essential for bacterial survival.
- Disruption of Biofilm Formation : Studies indicate that this compound can inhibit biofilm formation in pathogens like MRSA (Methicillin-resistant Staphylococcus aureus), which is crucial for their virulence and resistance to treatment .
- Quorum Sensing Interference : The compound may modulate signaling pathways that regulate gene expression related to virulence factors in bacteria .
Case Study 1: Antibacterial Efficacy Against MRSA
A study evaluated the efficacy of this compound against MRSA biofilms. The results showed a significant reduction in biofilm biomass at concentrations ranging from 0.007 to 0.03 mg/mL, indicating its potential as a therapeutic agent against resistant strains .
Case Study 2: Antifungal Activity
In another investigation, the compound demonstrated antifungal activity against Candida albicans, surpassing fluconazole in effectiveness (MIC 50 μg/mL). This suggests that it could be a viable alternative for treating fungal infections .
Properties
IUPAC Name |
ethyl 4-[(5-chloro-2-hydroxyphenyl)methylideneamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-2-21-16(20)11-3-6-14(7-4-11)18-10-12-9-13(17)5-8-15(12)19/h3-10,19H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEIACJDABSMIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=CC2=C(C=CC(=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.